2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
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Overview
Description
2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives
Preparation Methods
The synthesis of 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide typically involves multiple steps. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then condensed with various β-diketones or β-ketoesters to obtain the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as EZH2, which is involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives
These compounds share structural similarities but may differ in their biological activities and specific applications
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H27N3O4S/c1-4-33-21-12-10-20(11-13-21)29-24(31)23-17(2)18(3)34-25(23)28(26(29)32)16-22(30)27-15-14-19-8-6-5-7-9-19/h5-13H,4,14-16H2,1-3H3,(H,27,30) |
InChI Key |
RLRHYWXCSRWFGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC(=C3C)C |
Origin of Product |
United States |
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